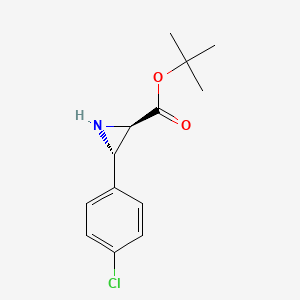
3-(哌啶-3-基)-1H-1,2,4-三唑-5-胺二盐酸盐
描述
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
抗高血压潜力
- 在抗高血压治疗中的应用:与 1,2,4-三唑相关的化合物,特别是 5-(1-哌嗪基)-1H-1,2,4-三唑-3-胺,在抗高血压应用中显示出前景。其中一种化合物表现出神经节阻断活性,表明在治疗高血压中具有潜在用途 (Meyer 等人,1989)。
合成和表征
- 合成工艺和理论研究:已经通过多步工艺合成了密切相关的三唑衍生物,例如 3-(哌啶-4-基)-6,7-二氢-5H-吡咯并-[2,1-c][1,2,4]三唑。这些程序包括醚化、缩合、环化和还原,最终产物使用 NMR 和 ESI-MS/MS 技术表征。利用 DFT 计算的理论研究已用于分析这些化合物的分子结构和稳定性 (Zhang 等人,2019)。
抗菌活性
- 在抗菌治疗中的潜力:三唑衍生物,包括与 3-(哌啶-3-基)-1H-1,2,4-三唑-5-胺二盐酸盐在结构上相似的衍生物,已被合成并发现具有很强的抗菌活性。研究表明,这些化合物对各种微生物具有良好或中等的活性,表明它们在开发新的抗菌剂方面具有潜力 (Bektaş 等人,2007)。
抗真菌活性
- 在抗真菌治疗中的作用:一些含有哌啶部分的新型 1,2,4-三唑衍生物已显示出显着的抗真菌活性。这些发现对于开发新的抗真菌剂至关重要,特别是对于对现有治疗方法有耐药性的病原体 (Krolenko 等人,2016)。
合成方法和表征
- 创新的合成方法:微波辅助合成等先进方法已被用于从琥珀酰亚胺中合成 3-(5-氨基-1H-1,2,4-三唑-3-基)丙酰胺。该方法展示了三唑化合物合成和结构多样化的不断发展的技术 (Tan 等人,2017)。
未来方向
The field of piperidine derivatives is a rapidly evolving area of research, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to different therapeutic effects . The piperidine ring is essential for chiral optimization .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various biologically active compounds .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
生化分析
Biochemical Properties
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with cholinesterase enzymes, leading to their inhibition . This interaction is crucial as cholinesterase enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can affect neurotransmission processes.
Cellular Effects
The effects of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of protein kinase B (PKB or Akt), a key player in cell survival and proliferation pathways . By inhibiting PKB, 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride can induce apoptosis in cancer cells, thereby exhibiting potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with cholinesterase enzymes results in the inhibition of these enzymes, thereby preventing the breakdown of acetylcholine . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed . These effects include cellular toxicity, disruption of metabolic processes, and potential damage to vital organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
5-piperidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIFCYZCOPYVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)






![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)
amine dihydrochloride](/img/structure/B1382872.png)

